
4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate, also known as OBPA, is a heterocyclic organic compound that has gained significant attention in scientific research due to its various potential applications. OBPA has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied. In
Scientific Research Applications
4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has been studied for its potential applications in different scientific fields, including chemistry, biology, and medicine. 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has been used as a fluorescent probe for the detection of various metal ions, such as copper, iron, and zinc. It has also been studied for its potential antibacterial, antifungal, and anticancer properties. 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Moreover, 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Mechanism of Action
4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate exerts its biological effects through different mechanisms, depending on the target molecule or organism. 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has been found to chelate metal ions, leading to the formation of stable complexes that can be detected by fluorescence spectroscopy. 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has also been shown to inhibit the activity of enzymes involved in bacterial and fungal cell wall synthesis, leading to cell death. Moreover, 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has been found to induce apoptosis in cancer cells by activating the intrinsic pathway and inhibiting the anti-apoptotic proteins.
Biochemical and physiological effects:
4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has been studied for its potential biochemical and physiological effects, including its toxicity, pharmacokinetics, and biodistribution. 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has been found to have low toxicity in vitro and in vivo, with no significant adverse effects reported. 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has also been shown to have good pharmacokinetic properties, with high oral bioavailability and rapid elimination from the body. Moreover, 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has been found to accumulate in various organs, such as the liver, spleen, and kidneys, suggesting its potential for targeted drug delivery.
Advantages and Limitations for Lab Experiments
4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has several advantages for lab experiments, including its high sensitivity and selectivity for metal ions, its broad-spectrum antibacterial and antifungal activity, and its potential anticancer properties. However, 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate also has some limitations, such as its limited solubility in water and some organic solvents, its potential for metal ion interference in biological samples, and its potential for off-target effects in vivo.
Future Directions
4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has several potential future directions for scientific research, including the development of new synthetic methods and derivatives with improved properties, the exploration of its potential applications in other fields, such as environmental monitoring and food safety, and the investigation of its molecular targets and signaling pathways. Moreover, 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate can be used as a tool for the development of new diagnostic and therapeutic strategies for various diseases, such as cancer and infectious diseases.
Synthesis Methods
4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate can be synthesized using different methods, including the reaction of 2-aminophenol with ethyl acetoacetate and benzoyl chloride, and the reaction of 2-hydroxybenzamide with propionyl chloride and phosphorus pentoxide. These methods involve the use of various reagents and solvents and require different reaction conditions.
properties
IUPAC Name |
[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl] propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-2-15(19)21-12-9-7-11(8-10-12)16-18-14-6-4-3-5-13(14)17(20)22-16/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENQZABFWGUMEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Oxo-4H-3,1-benzoxazin-2-YL)phenyl propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5726349.png)
![3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5726352.png)
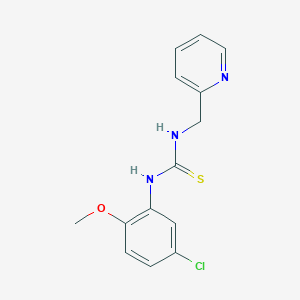
![4-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5726358.png)
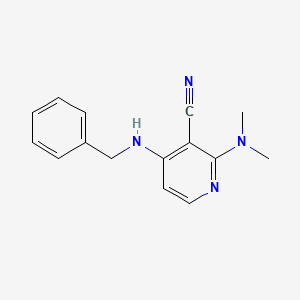
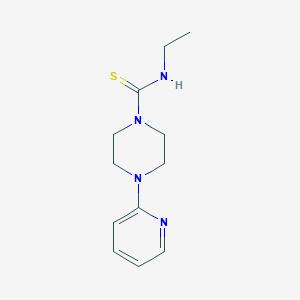
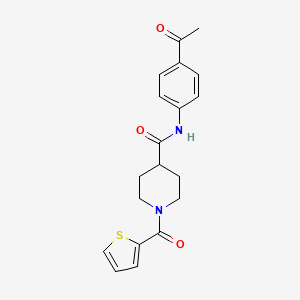
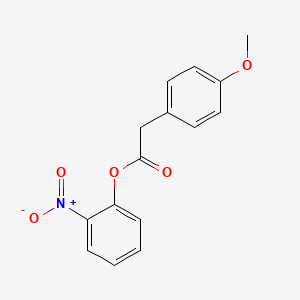

![2-{5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5726426.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide](/img/structure/B5726440.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-5-methoxyphenol](/img/structure/B5726448.png)
![5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5726454.png)
![2-[(5-nitro-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5726468.png)